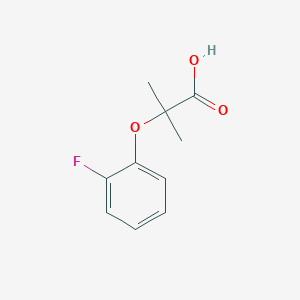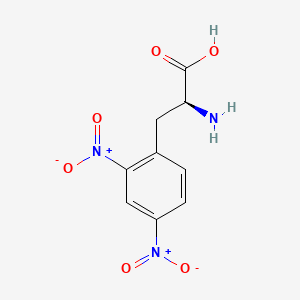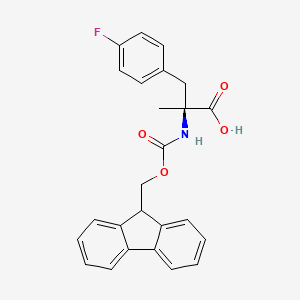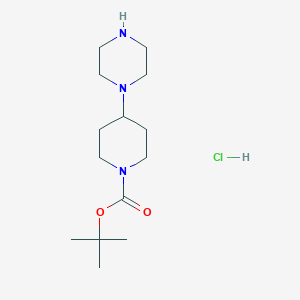
1-Bromo-4-butoxy-2,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-butoxy-2,3-difluorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis, molecular structure, and chemical properties of related brominated and fluorinated benzene derivatives. These compounds are often used as intermediates in the synthesis of pharmaceuticals, organic dyes, and electroluminescent materials .
Synthesis Analysis
The synthesis of related compounds often involves halogenation reactions. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, the synthesis of 1-bromo- or 1-chloro-2,3-difluorobenzene is achieved through a multi-step process starting from tetrafluoroethylene and buta-1,3-diene, involving halogenation and dehydrohalogenation steps . These methods suggest that the synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene could potentially be achieved through similar halogenation and substitution reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been studied using techniques like electron diffraction. For example, the molecular structures of monofluorobenzene and monobromobenzene have been determined, revealing shorter than expected C–F and C–Br bond lengths due to partial double bond character10. This information is relevant to understanding the molecular structure of 1-Bromo-4-butoxy-2,3-difluorobenzene, as the presence of halogens can influence the geometry and electronic distribution in the benzene ring.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzenes includes participation in various organic reactions. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . Aryl radical cyclization reactions with alkynes followed by carboxylation have also been reported for bromobenzene derivatives . These studies indicate that 1-Bromo-4-butoxy-2,3-difluorobenzene could undergo similar cyclization and addition reactions, potentially leading to complex organic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the presence of halogen atoms. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives have been investigated, showing the impact of fluorine atoms on the electrochemical behavior of the molecule . The steric and electronic effects of substituents on the benzene ring can significantly alter properties such as solubility, boiling point, and reactivity. These insights are valuable for predicting the behavior of 1-Bromo-4-butoxy-2,3-difluorobenzene in various chemical environments.
科学的研究の応用
Ultrasound-Assisted Synthesis
A study by Harikumar and Rajendran (2014) explored the ultrasound-assisted synthesis of 1-butoxy-4-nitrobenzene, which shares a similar synthetic pathway with 1-Bromo-4-butoxy-2,3-difluorobenzene. The research highlighted the efficiency of using ultrasound irradiation in organic synthesis, suggesting potential applications for the preparation of 1-Bromo-4-butoxy-2,3-difluorobenzene in improved yields and reduced reaction times (Harikumar & Rajendran, 2014).
Regioflexible Substitution
Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene to produce various difluorobenzoic acids. Their methodology could be applicable to the structural modification of 1-Bromo-4-butoxy-2,3-difluorobenzene for the development of new compounds with potential research and industrial applications (Schlosser & Heiss, 2003).
Vibrational Spectroscopy
Research by Reddy and Rao (1994) on trisubstituted benzenes, including bromo- and difluorobenzene derivatives, utilized vibrational spectroscopy for structural analysis. This technique could be used to study the molecular structure and vibrational properties of 1-Bromo-4-butoxy-2,3-difluorobenzene, providing insights into its chemical behavior (Reddy & Rao, 1994).
Gas-Phase Synthesis
A study by Volchkov et al. (2021) on the gas-phase copolymerization of tetrafluoroethylene and buta-1,3-diene leading to difluorohalobenzenes suggests a potential synthetic route for 1-Bromo-4-butoxy-2,3-difluorobenzene. This method could offer a novel approach for its synthesis, leveraging the gas-phase reactions for efficient production (Volchkov et al., 2021).
Bromination and Functionalization
The research by Aitken et al. (2016) on the bromination of dimethoxydimethylbenzene and subsequent conversion into sulfur-functionalized benzoquinones highlights the versatility of brominated intermediates in organic synthesis. This suggests that 1-Bromo-4-butoxy-2,3-difluorobenzene could serve as a precursor for the synthesis of various functionalized aromatic compounds, expanding its applications in chemical research (Aitken et al., 2016).
Safety And Hazards
特性
IUPAC Name |
1-bromo-4-butoxy-2,3-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOZRBSBWHDDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591076 |
Source


|
| Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-butoxy-2,3-difluorobenzene | |
CAS RN |
247176-22-3 |
Source


|
| Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)








